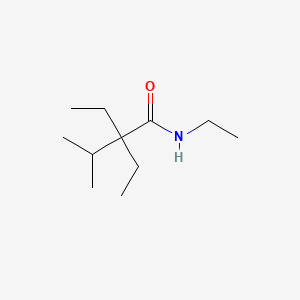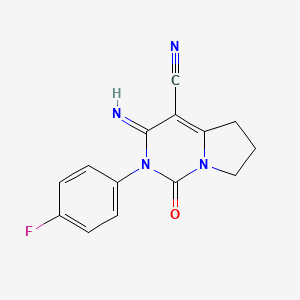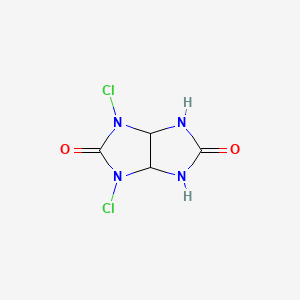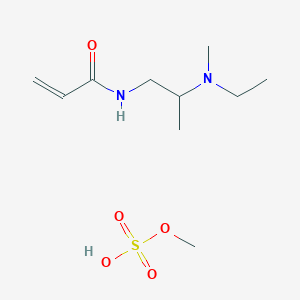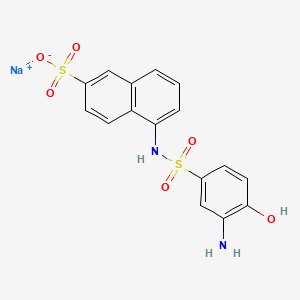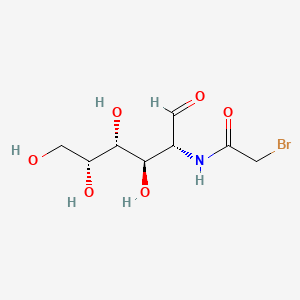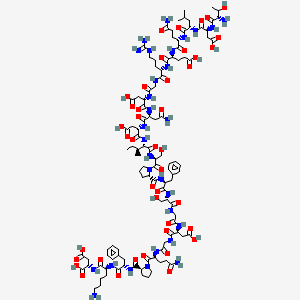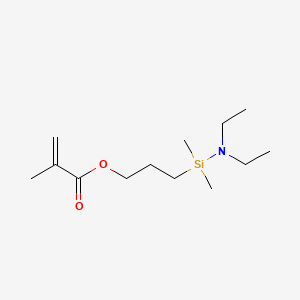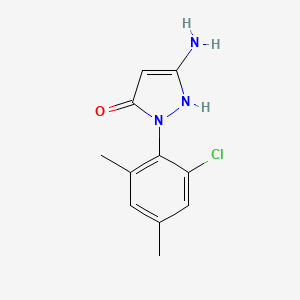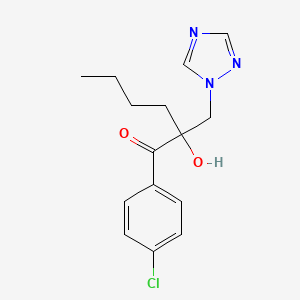
1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- is a complex organic compound that features a unique combination of functional groups, including a ketone, a hydroxyl group, a chlorophenyl group, and a triazole ring
Preparation Methods
The synthesis of 1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl) intermediate, followed by the introduction of the hexanone moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve large-scale batch or continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Addition: The triazole ring can participate in cycloaddition reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Comparison with Similar Compounds
1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- can be compared with other similar compounds, such as:
1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-imidazol-1-ylmethyl)-: Similar structure but with an imidazole ring instead of a triazole ring.
1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-pyrazol-1-ylmethyl)-: Similar structure but with a pyrazole ring instead of a triazole ring.
The uniqueness of 1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- lies in its specific combination of functional groups and the presence of the triazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
107659-16-5 |
|---|---|
Molecular Formula |
C15H18ClN3O2 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-hydroxy-2-(1,2,4-triazol-1-ylmethyl)hexan-1-one |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-3-8-15(21,9-19-11-17-10-18-19)14(20)12-4-6-13(16)7-5-12/h4-7,10-11,21H,2-3,8-9H2,1H3 |
InChI Key |
SBUDRZGQCZUKHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=NC=N1)(C(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


